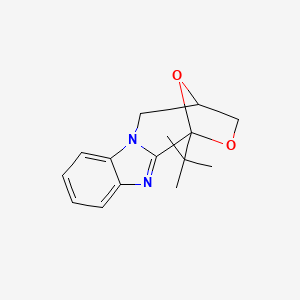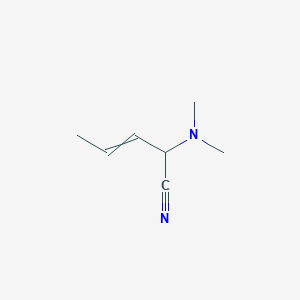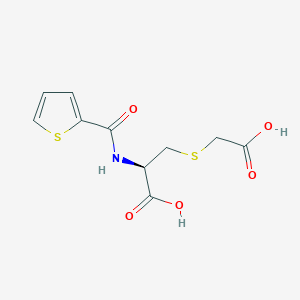
Glycyl-L-alanyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanyl-L-lysine: is a tripeptide composed of glycine, alanine, and lysine. This compound is of significant interest due to its potential applications in various scientific fields, including biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their stability and bioavailability, making them suitable for various research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-lysine typically involves the stepwise coupling of the amino acids glycine, alanine, and lysine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids . This method offers a cost-effective and scalable approach to producing the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Glycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The lysine residue can be oxidized to form allysine, which can further react to form cross-links in proteins.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to free thiols.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
Chemistry: Glycyl-L-alanyl-L-lysine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its stability and bioavailability make it an ideal candidate for these studies .
Medicine: this compound has potential therapeutic applications, including wound healing and tissue regeneration. It can be incorporated into biomaterials and drug delivery systems to enhance their efficacy and stability .
Industry: In industrial applications, this compound is used in the formulation of cell culture media and bioprocessing. Its stability and solubility make it a valuable component in optimizing cell culture conditions and improving bioprocess efficiency .
Mécanisme D'action
The mechanism of action of Glycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets and pathways. The lysine residue can interact with negatively charged molecules, such as DNA or cell membranes, facilitating cellular uptake and intracellular signaling. Additionally, the peptide can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Glycyl-L-histidyl-L-lysine:
Glycyl-L-glutamine: This dipeptide is used in cell culture media to enhance cell growth and viability.
Uniqueness: Glycyl-L-alanyl-L-lysine is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties. Its stability, solubility, and bioavailability make it particularly suitable for various applications in research and industry .
Propriétés
Numéro CAS |
71227-71-9 |
|---|---|
Formule moléculaire |
C11H22N4O4 |
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-7(14-9(16)6-13)10(17)15-8(11(18)19)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
Clé InChI |
JBRBACJPBZNFMF-YUMQZZPRSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)



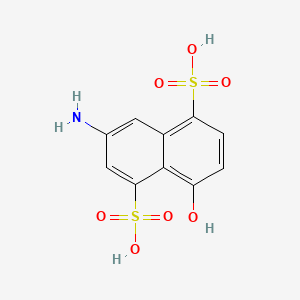
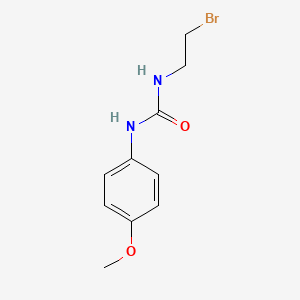
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
